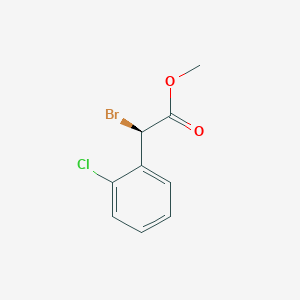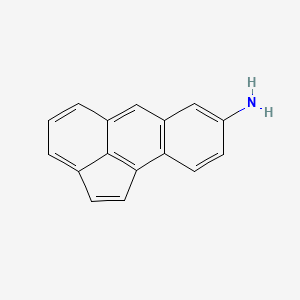
Aceanthrylen-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aceanthrylen-8-amine is an organic compound with a complex polycyclic aromatic structure It is derived from aceanthrylene, a hydrocarbon known for its unique molecular configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aceanthrylen-8-amine typically involves the introduction of an amine group to the aceanthrylene backbone. One common method is the nitration of aceanthrylene followed by reduction to introduce the amine group. The nitration process involves treating aceanthrylene with a mixture of nitric acid and sulfuric acid to form a nitro derivative. This is then reduced using a reducing agent such as iron and hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aceanthrylen-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Aceanthrylen-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of aceanthrylen-8-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with nucleophilic sites on biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Quinolin-8-amine: Shares a similar aromatic structure but with a different arrangement of nitrogen atoms.
Poly-aliphatic amine dendrimers: Similar in having multiple amine groups but differ in their dendritic structure.
Uniqueness: Aceanthrylen-8-amine is unique due to its specific polycyclic aromatic structure combined with an amine group at the 8th position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
646058-52-8 |
|---|---|
Formule moléculaire |
C16H11N |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
aceanthrylen-8-amine |
InChI |
InChI=1S/C16H11N/c17-13-5-7-14-12(9-13)8-11-3-1-2-10-4-6-15(14)16(10)11/h1-9H,17H2 |
Clé InChI |
TXHITHZDDODBOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


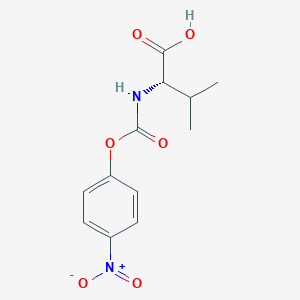
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
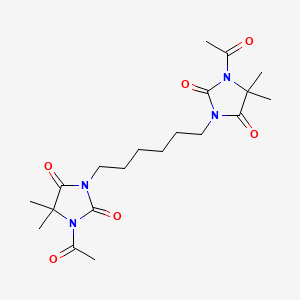
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
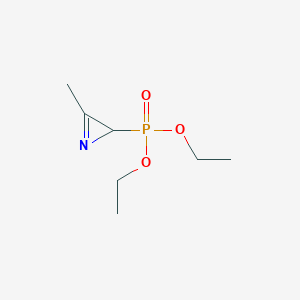
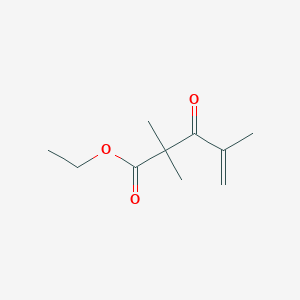
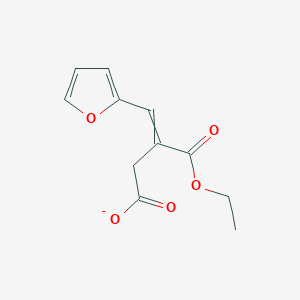
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

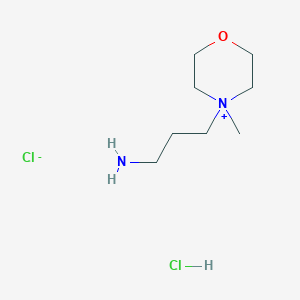
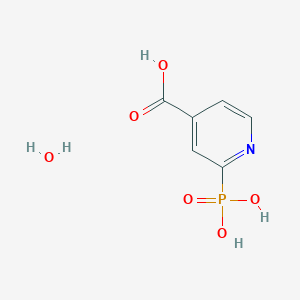
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
